N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
Description
N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a chlorinated phenyl group, and a methylated pyrimidine moiety, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-9-16(20-11-19-12)21-14-5-7-23(8-6-14)17(24)22-15-4-2-3-13(18)10-15/h2-4,9-11,14H,5-8H2,1H3,(H,22,24)(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWAMNDNKYJSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloroaniline, 6-methylpyrimidine-4-amine, and piperidine-1-carboxylic acid.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the pyrimidine ring.
Reduction: Reduction reactions can target the nitro group if present or reduce double bonds within the structure.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of hydroxylated derivatives or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular signaling pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Therapeutic Applications: Investigated for its potential therapeutic effects in conditions such as cancer, inflammation, and neurological disorders.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-4-aminopiperidine-1-carboxamide: Lacks the pyrimidine moiety, potentially altering its biological activity.
N-(3-Chlorophenyl)-4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxamide: Substitution of the methyl group with a chlorine atom, which may affect its reactivity and binding properties.
Uniqueness
N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is unique due to the combination of its chlorophenyl, methylpyrimidine, and piperidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable molecule for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
